Ethyl difluoro(fluorosulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl difluoro(fluorosulfonyl)acetate is an organic compound with the molecular formula C4H6F3O4S It is a fluorinated ester that contains both difluoro and fluorosulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl difluoro(fluorosulfonyl)acetate can be synthesized through the reaction of tetrafluoroethane-β-sultone with ethanol in the presence of a catalyst. The reaction typically involves the following steps:
Preparation of Tetrafluoroethane-β-sultone: Tetrafluoroethylene reacts with sulfur trioxide at elevated temperatures and pressures to form tetrafluoroethane-β-sultone.
Reaction with Ethanol: The sultone is then reacted with ethanol under controlled conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production. Stabilizers such as triethylamine are often added to prevent spontaneous polymerization of tetrafluoroethylene .
Chemical Reactions Analysis
Types of Reactions
Ethyl difluoro(fluorosulfonyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by nucleophiles such as fluoride anions.
Hydrolysis: It can be hydrolyzed to form difluoroacetic acid and fluorosulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride anions, which cleave the S-O bond, leading to the formation of acid fluoride derivatives.
Hydrolysis: Water or aqueous solutions can be used to hydrolyze the compound under mild conditions.
Major Products Formed
Nucleophilic Substitution: The major product is the acid fluoride of the monoethyl ester of oxalic acid.
Hydrolysis: The major products are difluoroacetic acid and fluorosulfonic acid.
Scientific Research Applications
Ethyl difluoro(fluorosulfonyl)acetate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of fluorinated monomers and surfactants, which have applications in the production of advanced materials.
Biological Studies: It is employed in the study of fluorinated analogs of biological molecules, aiding in the understanding of enzyme mechanisms and drug interactions.
Mechanism of Action
The mechanism of action of ethyl difluoro(fluorosulfonyl)acetate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The compound’s fluorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the cleavage of the S-O bond and the formation of various products depending on the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound is similar in structure but has a methyl group instead of an ethyl group.
Ethyl difluoroacetate: This compound lacks the fluorosulfonyl group and has different reactivity and applications.
Uniqueness
Ethyl difluoro(fluorosulfonyl)acetate is unique due to the presence of both difluoro and fluorosulfonyl groups, which impart distinct chemical properties. Its ability to undergo nucleophilic substitution and hydrolysis makes it a versatile reagent in organic synthesis and materials science .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-fluorosulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O4S/c1-2-11-3(8)4(5,6)12(7,9)10/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQRQAPNKXHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.